Cas no 72433-66-0 (dibenzo[b,d]thiophen-4-amine)
![dibenzo[b,d]thiophen-4-amine structure](https://ja.kuujia.com/scimg/cas/72433-66-0x500.png)
dibenzo[b,d]thiophen-4-amine 化学的及び物理的性質
名前と識別子
-
- dibenzo[b,d]thiophen-4-amine
- 4-Dibenzothiophenamine
- CHEMBL5192806
- MFCD00093079
- AKOS006320652
- DTXSID20222722
- dibenzothiophen-4-amine
- 72433-66-0
- dibenzo[b,d]thien-4-ylamine
- DB-128917
- CS-0108336
- SCHEMBL5713481
- SY341465
- 4-Aminodibenzothiophene
- D76779
-
- インチ: InChI=1S/C12H9NS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H,13H2
- InChIKey: JIGOHKABACJGLE-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)N
計算された属性
- せいみつぶんしりょう: 199.04567
- どういたいしつりょう: 199.04557046g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 54.3Ų
じっけんとくせい
- 密度みつど: 1.333±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 110 ºC
- ようかいど: ほとんど溶けない(0.015 g/l)(25ºC)、
- PSA: 26.02
dibenzo[b,d]thiophen-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AH15535-5g |
Dibenzo[b,d]thiophen-4-amine |
72433-66-0 | 98%;RG | 5g |
$97.00 | 2024-04-19 | |
A2B Chem LLC | AH15535-25g |
Dibenzo[b,d]thiophen-4-amine |
72433-66-0 | 98%;RG | 25g |
$313.00 | 2024-04-19 | |
Aaron | AR00FCYJ-25g |
4-Dibenzothiophenamine |
72433-66-0 | 95% | 25g |
$262.00 | 2025-02-11 | |
1PlusChem | 1P00FCQ7-25g |
4-DibenzothiophenaMine |
72433-66-0 | 98%;RG | 25g |
$280.00 | 2024-04-21 | |
Ambeed | A473185-25g |
Dibenzo[b,d]thiophen-4-amine |
72433-66-0 | 95% | 25g |
$318.0 | 2024-04-17 | |
Ambeed | A473185-1g |
Dibenzo[b,d]thiophen-4-amine |
72433-66-0 | 95% | 1g |
$28.0 | 2024-04-17 | |
Crysdot LLC | CD11066967-1g |
Dibenzo[b,d]thiophen-4-amine |
72433-66-0 | 95+% | 1g |
$750 | 2024-07-19 | |
1PlusChem | 1P00FCQ7-250mg |
4-DibenzothiophenaMine |
72433-66-0 | 98%;RG | 250mg |
$35.00 | 2024-04-21 | |
abcr | AB589005-1g |
Dibenzo[b,d]thiophen-4-amine; . |
72433-66-0 | 1g |
€1480.40 | 2024-04-16 | ||
1PlusChem | 1P00FCQ7-5g |
4-DibenzothiophenaMine |
72433-66-0 | 98%;RG | 5g |
$94.00 | 2024-04-21 |
dibenzo[b,d]thiophen-4-amine 関連文献
-
Kaiyuan Di,Runda Guo,Yaxiong Wang,Yingbo Lv,Hanrui Su,Qiang Zhang,Bing Yang,Lei Wang J. Mater. Chem. C 2023 11 6429
dibenzo[b,d]thiophen-4-amineに関する追加情報
Dibenzo[b,d]thiophen-4-amine: A Comprehensive Overview
Dibenzo[b,d]thiophen-4-amine, also known by its CAS number 72433-66-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of dibenzothiophenes, which are polycyclic aromatic hydrocarbons (PAHs) with a sulfur atom in the structure. The dibenzo[b,d]thiophene framework is a fused bicyclic system, and the substitution at the 4-position with an amino group (-NH2) introduces unique electronic and structural properties that make this compound valuable for various applications.
Recent studies have highlighted the potential of dibenzo[b,d]thiophen-4-amine in advanced materials development, particularly in the realm of semiconductors and optoelectronic devices. The incorporation of the amino group into the dibenzothiophene skeleton enhances its electron-donating capabilities, which is advantageous for applications requiring tailored electronic properties. Researchers have explored its use in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs), where its ability to modulate charge transport properties has shown promising results.
One of the key areas of investigation into dibenzo[b,d]thiophen-4-amine involves its role in bio-related applications. The compound's structure has been found to interact with biological systems in ways that could be harnessed for drug delivery or biosensing technologies. For instance, studies have demonstrated that the compound can act as a ligand for metal ions, forming coordination complexes that exhibit fluorescence properties. These complexes have potential applications in bioimaging and sensing, where high sensitivity and selectivity are required.
The synthesis of dibenzo[b,d]thiophen-4-amine has also been a focus of recent research efforts. Traditional methods involve multi-step reactions, often requiring harsh conditions and expensive reagents. However, advancements in catalytic chemistry have enabled more efficient and environmentally friendly routes to this compound. For example, transition metal-catalyzed coupling reactions have been employed to construct the dibenzothiophene framework with high yield and selectivity.
Another intriguing aspect of dibenzo[b,d]thiophen-4-amine is its photophysical properties. The compound exhibits strong absorption in the visible region of the spectrum, making it a candidate for applications in solar energy conversion. Researchers have investigated its use as a sensitizer in dye-sensitized solar cells (DSSCs), where its ability to absorb light and transfer electrons efficiently could enhance device performance.
In conclusion, dibenzo[b,d]thiophen-4-amine (CAS No: 72433-66-0) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application development, positions it as a valuable material for future technologies. As research continues to uncover new properties and functionalities, this compound is expected to play an increasingly important role in both academic and industrial settings.
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